[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride
Description
[(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride is a synthetic compound featuring a tryptamine backbone modified with a furan-2-ylmethyl substituent. Its molecular formula is C₁₅H₁₇ClN₂O, with a molecular weight of 276.76 g/mol (calculated from and ). The structure combines a 1H-indol-3-yl ethylamine moiety linked to a furan heterocycle, a design that may confer unique physicochemical and receptor-binding properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;/h1-6,9-10,16-17H,7-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKUVAXJPUVDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid.
Coupling Reaction: The furan and indole derivatives are then coupled using a suitable linker, such as a methylamine group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
The compound’s structural analogs differ primarily in indole ring substitutions, heterocyclic replacements, or amine modifications. Below is a systematic comparison:
Substitutions on the Indole Ring
- N-(2-Furylmethyl)-2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 1052411-88-7) Modification: A methyl group at position 2 of the indole ring (vs. unsubstituted in the target compound) . Steric hindrance at position 2 may reduce binding to serotonin receptors compared to unsubstituted analogs.
6-Methoxytryptamine Hydrochloride (CAS 3610-36-4)
2-[2-Methyl-5-(Trifluoromethoxy)-1H-indol-3-yl]ethanamine Hydrochloride
Heterocyclic Replacements
- [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine Hydrochloride Modification: Thiophene replaces furan .
2-(1H-Indol-3-yl)ethylamine Hydrochloride
Biological Activity
[(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride, a compound that integrates furan and indole moieties, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18N2O
- Molecular Weight : 290.34 g/mol
- CAS Number : 1052411-88-7
The structural combination of furan and indole rings is significant as these groups are known for their reactivity and ability to interact with various biological targets.
Target Interactions
[(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride primarily interacts with the Epidermal Growth Factor Receptor (EGFR) . This interaction is crucial for regulating several downstream signaling pathways, including:
- PI3K/Akt Pathway : Involved in cell survival and growth.
- MAPK Pathway : Plays a role in cell proliferation and differentiation.
These pathways are often dysregulated in cancer, making this compound a potential candidate for anticancer therapy.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines, particularly those overexpressing EGFR. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 4.5 |
| SW480 (Colorectal Cancer) | 6.0 |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting its effectiveness against cancer cells.
Antimicrobial Activity
The compound also shows promising antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). In studies, it demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| MRSA ATCC 43300 | <1.00 |
These results suggest that [(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride could be an effective treatment option for infections caused by resistant strains .
Study on Anticancer Activity
A study published in MDPI evaluated the anticancer effects of various synthesized indole derivatives, including [(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride. The findings indicated significant antiproliferative activity across multiple cancer cell lines, with particular efficacy noted in lung and cervical cancer models .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against MRSA. The study highlighted its ability to inhibit biofilm formation, which is critical in treating persistent infections where biofilms protect bacteria from antibiotic action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-(1H-indol-3-yl)ethylamine and furan-2-carbaldehyde, followed by hydrochloric acid salt formation. Key steps include controlling pH during the reaction (optimal range: 6–7) and using sodium cyanoborohydride as a selective reducing agent. Yield optimization requires inert atmosphere (N₂/Ar), solvent selection (e.g., methanol or THF), and temperature control (25–40°C). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .
Q. How can the purity and identity of [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show characteristic signals: indole NH (~10.5 ppm), furan protons (6.3–7.4 ppm), and methylene groups adjacent to the amine (2.8–3.5 ppm). ¹³C NMR confirms the furan carbonyl (if present) and aromatic carbons .
- HRMS : High-resolution mass spectrometry (HRMS) in positive ion mode should match the calculated [M+H]⁺ (e.g., 283.1077 for related indole-furan derivatives) with <2 ppm error .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C under desiccation (silica gel). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation; monitor via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
- Metabolic Stability : Test liver microsomal stability (human/rat) to rule out rapid degradation in certain assays.
- Structural Analogues : Compare with structurally similar compounds (e.g., indoramin hydrochloride, which shares the indole-ethylamine motif) to identify pharmacophore-specific effects .
Q. What advanced crystallographic techniques are suitable for determining the solid-state structure of this compound, and how are hydrogen-bonding interactions analyzed?
- Methodological Answer :
- X-ray Diffraction : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Prepare crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water).
- Hydrogen Bonding : Analyze R₂²(22) ring motifs and O—H⋯Cl/N—H⋯Cl interactions using Mercury software. Compare with related hydrochloride salts (e.g., phenylethylaminium derivatives) to identify packing patterns .
Q. How can impurity profiles be characterized during scale-up synthesis, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) to detect byproducts (e.g., unreacted amines or oxidation products).
- ICH Guidelines : Follow Q3A(R2) for impurities: ≤0.15% for unknown impurities and ≤0.5% for total impurities in preclinical studies. For genotoxic impurities, adhere to EMA’s ≤1.5 μg/day threshold .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin or adrenergic receptors). Validate with MD simulations (GROMACS) to assess binding stability.
- ADMET Prediction : Tools like SwissADME predict logP (target: 2–4), BBB permeability, and CYP450 inhibition. Compare with experimental Caco-2 permeability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
